molecular formula C10H16N2 B8635668 n-Phenyl-t-butylhydrazine

n-Phenyl-t-butylhydrazine

Cat. No. B8635668
M. Wt: 164.25 g/mol
InChI Key: ALSJNZXLSRPIDZ-UHFFFAOYSA-N
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Patent
US07208517B1

Procedure details

To a stirred suspension of zinc dust (5.14 g, 0.079 mol) in water (15 ml) was added dropwise a solution of the compound of Example 560B (3.5 g, 0.02 mol) in acetic acid (9 ml) and the resultant mixture was stirred for 1 hr at r.t. Dichloromethane (20 ml) was added, the mixture was adjusted to pH 8–9 with 15% NaOH, The zinc dust was removed by filtration, and the crude reaction mixture was extracted with dichloromethane. The combined organic layers were dried (MgSO4). Yield 1.97 g (60%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
5.14 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]([C:10]([CH3:13])([CH3:12])[CH3:11])[N:8]=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClCCl.[OH-].[Na+]>O.C(O)(=O)C.[Zn]>[C:1]1([N:7]([C:10]([CH3:13])([CH3:12])[CH3:11])[NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(N=O)C(C)(C)C
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
5.14 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The zinc dust was removed by filtration
CUSTOM
Type
CUSTOM
Details
the crude reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N(N)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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